

# 6-O-Acetylascorbic Acid: Chemical Properties & Therapeutic Potential

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## Compound of Interest

Compound Name: 6-O-Acetylascorbic acid

CAS No.: 20229-76-9

Cat. No.: B8564682

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## Executive Summary

**6-O-Acetylascorbic acid** (6-O-AA) represents a strategic structural modification of L-ascorbic acid (Vitamin C), designed to overcome the parent molecule's hydrophilicity and instability while retaining its potent redox activity. As a short-chain ester (C2), 6-O-AA occupies a unique physicochemical niche between the highly water-soluble ascorbic acid and the highly lipophilic ascorbyl palmitate (C16). This guide provides a technical analysis of its chemical properties, synthesis pathways, and biological mechanisms, with a specific focus on its potential as a prodrug in dermatological and oncological applications.

## Chemical Identity & Physiochemical Properties[1][2][3][4][5]

**6-O-Acetylascorbic acid** is formed by the esterification of the primary hydroxyl group at the C-6 position of the ascorbic acid ring with an acetyl group. This modification alters the molecule's polarity and transport characteristics without blocking the enediol group (C-2/C-3), which is responsible for antioxidant activity.

## Key Technical Specifications

Property	Value / Description
Chemical Name	6-O-Acetyl-L-ascorbic acid
CAS Number	20229-76-9
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>7</sub>
Molecular Weight	218.16 g/mol
Melting Point	148–149 °C
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.
LogP (Predicted)	~ -0.9 to -0.5 (Less negative than AA's -1.85, indicating improved lipophilicity)
pKa	~4.02 (Similar to AA, as the acidic enediol system is intact)

## Solubility & Partitioning Logic

Unlike Ascorbyl Palmitate, which is practically insoluble in water, 6-O-AA retains significant water solubility due to the short acetyl chain. However, the acetylation breaks the extensive hydrogen bonding network of the crystal lattice, slightly increasing solubility in organic solvents like ethanol and acetone compared to the parent acid. This "amphiphilic-lite" character suggests improved passive diffusion across lipid bilayers compared to pure ascorbic acid.

## Synthesis Methodologies

The synthesis of 6-O-AA requires high regioselectivity to esterify the primary alcohol (C-6) while leaving the reactive enediol groups (C-2, C-3) and the secondary alcohol (C-5) untouched.

## Enzymatic Synthesis (Preferred)

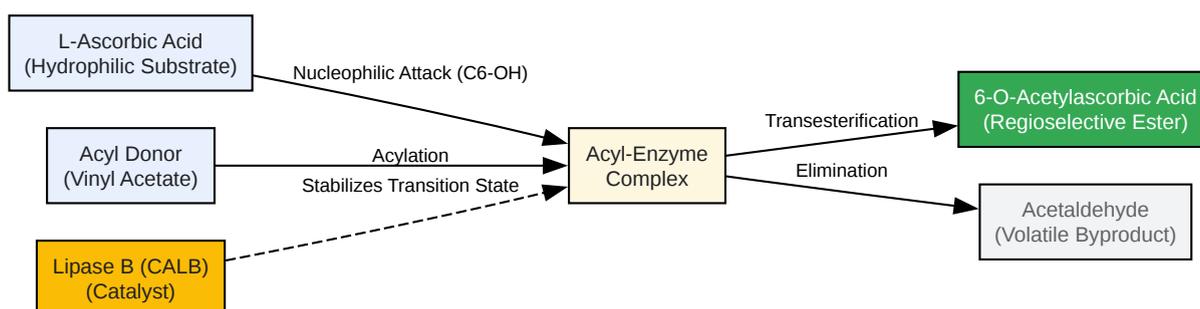
Lipase-catalyzed transesterification is the gold standard for producing 6-O-AA due to the enzyme's natural regioselectivity for primary alcohols.

- Catalyst: *Candida antarctica* Lipase B (immobilized, e.g., Novozym 435).
- Acyl Donor: Vinyl acetate or Ethyl acetate.
- Solvent: t-Butanol or Acetone (anhydrous conditions are critical to prevent hydrolysis).
- Conditions: 50–60°C, 24–48 hours.

## Chemical Synthesis

Chemical acetylation using acetic anhydride or acetyl chloride is difficult to control and often results in a mixture of 2-O-, 3-O-, 5-O-, and 6-O-acetyl derivatives, requiring extensive purification (column chromatography).

## Synthesis Pathway Diagram



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Figure 1: Regioselective enzymatic synthesis of **6-O-Acetylascorbic acid** using Lipase B.

## Reactivity & Stability Profile

### Hydrolytic Stability

The acetyl ester bond at C-6 is susceptible to hydrolysis by esterases in vivo and by pH extremes in vitro.

- Acidic pH (<4): Relatively stable.
- Neutral/Alkaline pH (>7): Rapid hydrolysis to L-ascorbic acid and acetic acid.

- **Significance:** This instability at physiological pH qualifies 6-O-AA as a prodrug. It remains intact during storage (if dry/acidic) but releases active Vitamin C upon entering the biological environment.

## Oxidation Resistance

While the C-6 substitution does not directly protect the antioxidant center (C-2/C-3), it sterically hinders the molecule slightly and alters its solvation shell. 6-O-AA generally exhibits superior oxidative stability in formulation compared to free ascorbic acid, primarily because its lower hygroscopicity reduces moisture-mediated degradation.

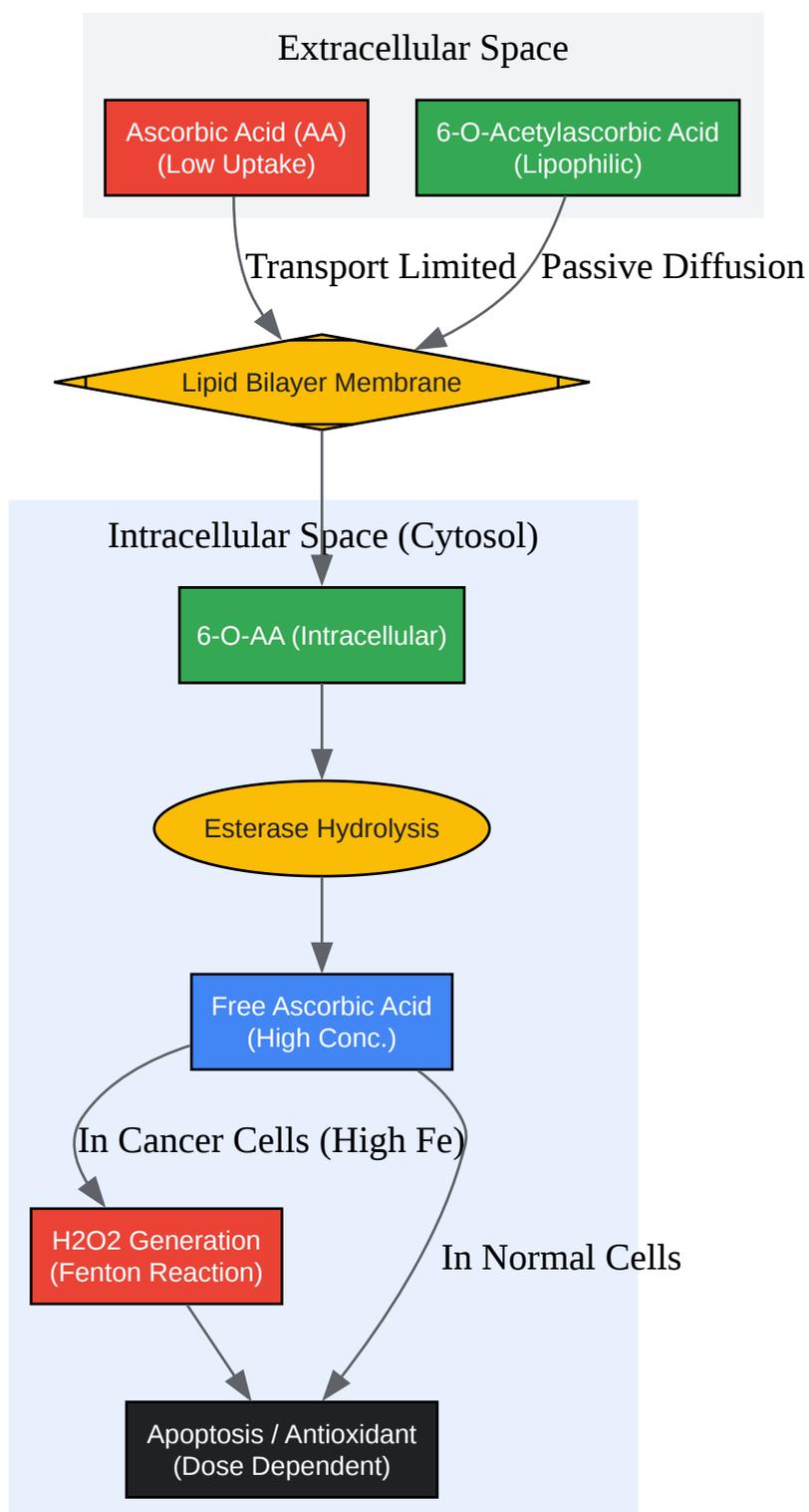
## Biological Activity & Mechanisms[1][6][7]

### Cytotoxicity & Anticancer Potential

Research indicates a distinct structure-activity relationship (SAR) for ascorbic acid derivatives.

- **2-O-substituted derivatives:** Generally non-toxic and stable (e.g., Ascorbyl Glucoside).
- **6-O-substituted derivatives:** Exhibit marked cytotoxicity against specific cancer cell lines (e.g., P388 leukemia).
- **Mechanism:** The increased lipophilicity of 6-O-AA facilitates rapid entry into the cell. Once inside, intracellular esterases hydrolyze the ester, releasing high concentrations of Ascorbic Acid. In the presence of intracellular metal ions ( $\text{Fe}^{2+}/\text{Cu}^{2+}$ ), this high concentration of ascorbate acts as a pro-oxidant, generating hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) via the Fenton reaction, which induces apoptosis in cancer cells.

## Cellular Uptake Mechanism



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Figure 2: Cellular uptake and activation mechanism of **6-O-Acetylascorbic acid** as a prodrug.

## Experimental Protocols

### Protocol: Lipase-Catalyzed Synthesis of 6-O-AA

Objective: Synthesize 6-O-AA with >90% regioselectivity.

- Preparation: Dissolve L-ascorbic acid (10 mmol) in anhydrous t-butanol (50 mL). Note: Use molecular sieves to ensure solvent is dry.
- Acyl Donor Addition: Add Vinyl Acetate (30 mmol, 3 equiv).
- Catalysis: Add immobilized Lipase B (*Candida antarctica*, e.g., Novozym 435) at 10% w/w relative to substrate.
- Incubation: Incubate in an orbital shaker at 55°C, 200 rpm for 24 hours.
- Filtration: Filter off the enzyme and molecular sieves.
- Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from an ethanol/hexane mixture to obtain white crystals.
- Validation: Confirm structure via <sup>1</sup>H-NMR (shift in C-6 protons) and melting point (148–149°C).

### Protocol: DPPH Radical Scavenging Assay

Objective: Compare the antioxidant kinetics of 6-O-AA vs. L-Ascorbic Acid.

- Stock Solutions: Prepare 1 mM stock solutions of 6-O-AA and L-Ascorbic Acid in ethanol.
- DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. (Solution should be deep purple).
- Reaction: Mix 0.5 mL of sample solution with 3.0 mL of DPPH solution.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure absorbance at 517 nm (

). Measure control DPPH absorbance (

).

- Calculation:
- Note: 6-O-AA may show slightly slower kinetics than AA due to the steric bulk of the acetyl group, but the endpoint capacity should be stoichiometric (1:2 molar ratio with DPPH).

## References

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